AB928 is a small molecule classified as a selective, dual antagonist of the adenosine A2A receptor (A2AR) and A2B receptor (A2BR). [, , , , , , , , , , , , ] It plays a crucial role in scientific research as a tool to investigate the role of adenosine signaling in the tumor microenvironment and its impact on anti-tumor immune responses. [, , , , , , , , , , , , ] By blocking the immunosuppressive effects of adenosine, AB928 aims to enhance the efficacy of various cancer treatments, including chemotherapy and immune checkpoint inhibitors. [, , , , , , , , , , , , ]
The synthesis of AB928 has been approached through various methodologies. A notable report outlines two scalable and practical synthetic routes. The first-generation synthesis involves multiple steps that yield the compound effectively while maintaining high purity levels. This route has been optimized for larger-scale production to facilitate clinical trials .
Key steps in the synthesis include:
The synthetic pathways are designed to be efficient, minimizing the number of steps while maximizing yield .
AB928's molecular structure is characterized by its ability to bind selectively to both adenosine receptors. Structural studies using X-ray crystallography have provided insights into its binding modes. The compound shows a unique fit within the receptor pockets, allowing it to exert antagonistic effects effectively .
Key structural features include:
AB928 engages in specific chemical interactions that facilitate its receptor antagonism. The compound's reactivity is primarily characterized by:
In vitro studies have demonstrated that AB928 effectively inhibits adenosine-mediated suppression of immune cell functions, showcasing its potential to enhance immune responses against tumors .
The mechanism of action for AB928 revolves around its ability to block the A2a and A2b adenosine receptors. By doing so, it prevents adenosine from exerting its immunosuppressive effects on T cells and myeloid cells within the tumor microenvironment. This blockade leads to enhanced T-cell activation and proliferation, potentially improving anti-tumor immunity .
Data from clinical trials indicate that combining AB928 with other therapies can lead to improved outcomes for patients with cancers characterized by high levels of adenosine .
AB928 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AB928 behaves in biological systems and during storage .
AB928 is primarily being explored for its applications in cancer therapy, particularly in enhancing the efficacy of immunotherapeutic approaches. Its role as a dual antagonist makes it a promising candidate for combination therapies aimed at counteracting tumor-induced immunosuppression.
Current clinical trials are investigating its effectiveness when used alongside radiotherapy and other immunotherapies, aiming to improve patient outcomes in various cancers, including rectal cancer . The ongoing research highlights its potential not only as a standalone treatment but also as part of multi-modal therapeutic strategies aimed at overcoming resistance mechanisms associated with tumor growth.
AB928 (etrumadenant) is a selective small-molecule antagonist that simultaneously targets adenosine A2a receptor (A2aR) and A2b receptor (A2bR). Crystal structures reveal that AB928 binds to the orthosteric site of A2aR, forming extensive interactions with transmembrane helices 3, 5, 6, and 7. Key residues include Glu169 (hydrogen bonding), Phe168 (π-π stacking), and Asn253 (hydrophobic interactions), enabling sub-nanomolar affinity (Kd = 1.4 nM for A2aR) [6] [8]. For A2bR, molecular dynamics simulations show AB928 adapts to the larger binding pocket via conformational flexibility of its cyanophenyl and triazolopyrimidine groups, achieving a Kd of 2.0 nM. This adaptability allows potent inhibition despite A2bR's lower adenosine affinity compared to A2aR [6] [8].
AB928 exhibits >1,000-fold selectivity for A2aR/A2bR over A1R and A3R adenosine receptors, minimizing off-target effects. In vitro studies demonstrate half-maximal inhibitory concentrations (IC50) of ≤10 nM for both receptors in cAMP accumulation assays. At plasma concentrations ≥1 μM, AB928 achieves >90% receptor occupancy, effectively reversing adenosine-mediated immunosuppression in T cells and dendritic cells [1] [5]. The compound’s physicochemical properties (molecular weight: 426.47 g/mol; cLogP: ~2.8) limit blood-brain barrier penetration, reducing neurological side effects associated with earlier adenosine antagonists [5] [7].
Table 1: Binding Affinity and Selectivity Profile of AB928
Parameter | A2aR | A2bR | Other Receptors |
---|---|---|---|
Kd (nM) | 1.4 | 2.0 | >1,000 (A1R, A3R) |
IC50 (cAMP assay, nM) | 3.2 | 8.7 | Not applicable |
Plasma Concentration for >90% Target Engagement | 1 μM | 1 μM | -- |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7